molecular formula C22H27N3O3S2 B2463018 N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851803-71-9

N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No. B2463018
CAS RN: 851803-71-9
M. Wt: 445.6
InChI Key: WVXICULENOQHCM-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

  • A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds have shown potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, indicating their utility as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiviral Activities

  • Research by Gul et al. (2016) synthesized a series of new benzenesulfonamides and evaluated them for cytotoxicity, tumor specificity, and as inhibitors of human carbonic anhydrase. Certain derivatives exhibited significant cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
  • Another study by Golankiewicz et al. (1995) synthesized imidazo[1,5-a]-1,3,5-triazine derivatives carrying benzyl groups, which showed inhibitory effects on the replication of ortho- and paramyxoviruses, suggesting their potential antiviral applications (Golankiewicz et al., 1995).

Carbonic Anhydrase Inhibition

  • A study by Gul et al. (2016) synthesized pyrazolines substituted with benzenesulfonamides and investigated their inhibition effects on carbonic anhydrase I and II isoenzymes. These compounds showed promising inhibitory effects, indicating potential applications in conditions where inhibition of these enzymes is desired (Gul et al., 2016).

Polymer Synthesis

  • Saegusa et al. (1987) described the synthesis of active p-aminobenzenesulfonic acid derivatives, which were used for self-polycondensation to produce poly(p-benzenesulfonamide). This work contributes to the field of polymer science, particularly in the development of new polymers with potential applications in various industrial sectors (Saegusa et al., 1987).

Enzyme Inhibition Studies

  • Alyar et al. (2019) synthesized new Schiff bases from sulfa drugs and evaluated their effects on various enzyme activities. They found that these compounds acted as inhibitors on enzymes like cholesterol esterase, tyrosinase, and α-amylase, indicating their potential for developing novel therapeutic agents (Alyar et al., 2019).

properties

IUPAC Name

N,N-diethyl-4-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-4-24(5-2)30(27,28)20-11-9-19(10-12-20)21(26)25-14-13-23-22(25)29-16-18-8-6-7-17(3)15-18/h6-12,15H,4-5,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXICULENOQHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

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